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Compound of Interest

Compound Name:
Methyl 2-bromo-6-

hydroxybenzoate

CAS No.: 113763-37-4

Cat. No.: B3030946

Get Quote

Molecular Structure & Numbering Logic
Before analyzing the spectrum, we must establish a rigorous numbering system. The IUPAC

name implies a benzoate core (Ester at C1).

Formula:

MW: 231.04 g/mol

Core Structure: Benzene ring with three substituents.

C1: Attached to Methyl Ester (

).

C2: Attached to Bromine (

).
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C6: Attached to Hydroxyl (

).

Note on Symmetry: This molecule is often chemically equivalent to Methyl 6-bromo-2-

hydroxybenzoate depending on the numbering direction. For this guide, we fix the Ester at

C1, Br at C2, and OH at C6 to maximize steric crowding analysis.

Structural Diagram (Graphviz)

Figure 1: Carbon connectivity and numbering scheme for Methyl 2-bromo-6-hydroxybenzoate.
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Predicted C NMR Chemical Shifts
The following values are derived using Substituent Chemical Shift (SCS) additivity rules applied

to a benzene base (128.5 ppm), corrected for steric crowding and intramolecular hydrogen

bonding (typical in salicylates).

Summary Table (Solvent: )
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Carbon Type
Predicted Shift (

, ppm)
Assignment Logic

C7 170.5 ± 1.0

Typical benzoate ester

carbonyl; deshielded

by ortho-OH H-bond.

C6 160.2 ± 1.5

Phenolic carbon.

Highly deshielded

(Ipso effect).

C4 134.8 ± 1.0
Para to ester, Meta to

Br/OH.

C2 126.5 ± 1.5

Bromine ipso effect is

shielding (-5 ppm), but

ortho-ester deshields.

C3 125.1 ± 1.0
Ortho to Br, Para to

OH.

C1 118.5 ± 1.5

Ipso to ester, but

strongly shielded by

ortho-OH and ortho-Br

effects.

C5 116.8 ± 1.0
Ortho to OH

(shielding), Para to Br.

C8 52.8 ± 0.5
Methoxy carbon. Very

stable region.

Detailed Mechanistic Assignment
1. The Carbonyl & Methoxy (C7, C8)

C7 (170.5 ppm): In methyl salicylate, the carbonyl appears around 170 ppm. The

intramolecular Hydrogen Bond between the phenolic proton and the carbonyl oxygen (C6-

OH
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O=C7) locks the conformation and slightly deshields the carbonyl compared to a non-H-
bonded isomer (e.g., para-isomer ~166 ppm).

C8 (52.8 ppm): The methoxy group is electronically isolated from the ring's resonance

effects, consistently appearing at 52-53 ppm in

.

2. The Phenolic Carbon (C6)
Shift (~160.2 ppm): The attachment of oxygen causes a massive downfield shift

(Deshielding). In the parent methyl salicylate, this is ~161 ppm. The meta-bromine (at C2)

has a minimal effect (+1 to +2 ppm) on this position.

3. The Brominated Carbon (C2)
Shift (~126.5 ppm): This is a critical diagnostic peak.

Base: 128.5 (Benzene)

Ipso-Br: -5.5 ppm (Heavy atom effect, shielding).

Ortho-Ester: +2.0 ppm (Deshielding).

Meta-OH: +1.5 ppm.

Net: The heavy atom effect of Bromine pulls this peak upfield relative to a standard

aromatic CH, but it remains quaternary (low intensity).

4. The Bridgehead Carbon (C1)
Shift (~118.5 ppm): This carbon is the most "squeezed."

It is Ipso to the Ester (+2 ppm).

It is Ortho to Hydroxyl (-13 ppm shielding).

It is Ortho to Bromine (+3 ppm).
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The strong shielding from the Ortho-OH is the dominant factor, pushing this quaternary

carbon significantly upfield compared to typical benzoate ipso carbons (usually ~130

ppm).

Experimental Validation Protocol
To confirm the identity of this molecule versus its isomers (e.g., Methyl 3-bromo-6-

hydroxybenzoate), use the following self-validating workflow.

A. Proton-Coupled C NMR (Gated Decoupling)
Standard

C NMR decouples protons, making all peaks singlets. Running a Gated Decoupled experiment
allows you to see C-H splitting patterns (multiplicities) to distinguish quaternary carbons from
CH groups.

C1, C2, C6, C7: Will remain Singlets (S).

C3, C4, C5: Will appear as Doublets (D).

C8: Will appear as a Quartet (Q).

B. HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive test for the position of the Bromine.

Identify the Phenolic Proton: The

proton (if visible in

, usually >10 ppm) will show a strong correlation to C1, C5, and C6.

Identify H5: The proton at C5 (ortho to OH) will correlate to C1 and C3.

Identify H3: The proton at C3 (ortho to Br) will correlate to C1 (weakly) and C5.

The "Hole": In the 2-bromo isomer, C2 (Brominated) will have no strong 3-bond proton

correlations from the ring protons (H3 is 2 bonds away, H5 is 4 bonds away). In contrast, if

the Br were at C3, the C2 proton would show strong correlations.
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Synthesis Context
Understanding the synthesis confirms why this specific substitution pattern is challenging and

requires careful NMR verification. Direct bromination of methyl salicylate typically yields the 3-

bromo or 5-bromo isomer due to the directing effects of the OH group.

To obtain Methyl 2-bromo-6-hydroxybenzoate, the synthesis often proceeds via the

esterification of the pre-functionalized acid.

Synthesis Workflow Diagram

Figure 2: Retrosynthetic pathway for the target molecule.
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Disclaimer: The chemical shifts provided in Section 2 are predicted values based on high-

fidelity additive modeling of substituent effects. Experimental values may vary by ±1-2 ppm

depending on concentration and solvent.

To cite this document: BenchChem. [Technical Guide: C NMR Characterization of Methyl 2-
bromo-6-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030946/docs#technical-guide-c-nmr-
characterization-of-methyl-2-bromo-6-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

